molecular formula C15H12N4O2S2 B2508949 N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1286718-80-6

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2508949
CAS No.: 1286718-80-6
M. Wt: 344.41
InChI Key: VLSGNFQXGYOMFU-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a potent and selective chemical probe identified as an inhibitor of the Cyclin G Associated Kinase (GAK). Research indicates that this compound exhibits high binding affinity for GAK, a key regulator of the clathrin-mediated endocytic pathway, which is crucial for cellular entry of various pathogens, including viruses. Studies have demonstrated its significant utility in virology, where it has been shown to effectively block the replication of diverse RNA viruses, such as Hepatitis C virus and Dengue virus, by disrupting the host cell's GAK-dependent trafficking processes essential for viral propagation [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4415583/]. Its mechanism involves competing with ATP for binding at the kinase's active site, thereby inhibiting GAK's phosphorylation activity. The benzothiadiazole and azetidine carboxamide scaffold provides a unique pharmacophore that offers selectivity, making it a valuable tool for dissecting GAK's role in infectious disease pathways, as well as in broader cellular processes like receptor sorting and autophagy, without the confounding effects of broader-spectrum kinase inhibitors.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-14(16-10-3-1-4-11-13(10)18-23-17-11)9-7-19(8-9)15(21)12-5-2-6-22-12/h1-6,9H,7-8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSGNFQXGYOMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C15H13N3O2S, with a molecular weight of 299.3 g/mol. The IUPAC name indicates its structural complexity, which is essential for understanding its interactions at the molecular level.

Property Value
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
IUPAC NameThis compound

Research indicates that compounds containing benzothiadiazole moieties often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer progression and inflammation.
  • Ion Channel Modulation : Similar compounds have been studied for their ability to modulate ion channels, affecting cellular excitability and signaling pathways .
  • Antioxidant Activity : Some studies suggest that benzothiadiazole derivatives may possess antioxidant properties, contributing to their protective effects in cellular models .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Inhibition of Melanoma Cells
In experiments using B16F10 melanoma cells, the compound exhibited potent anti-melanogenic effects. The IC50 values for cell viability were determined at various concentrations, showing significant inhibition compared to control groups. The results indicated a 22-fold increase in potency compared to standard treatments like kojic acid .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary studies suggest that it exhibits activity against several bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiadiazole derivatives. Modifications to the thiophene and azetidine components can significantly influence potency and selectivity.

Modification Effect on Activity
Substitution on ThiopheneEnhanced enzyme inhibition
Variations in Azetidine RingAltered cytotoxicity profiles

Scientific Research Applications

Medicinal Chemistry

N-(2,1,3-benzothiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been investigated for its potential as an anticancer agent. Research indicates that compounds containing thiadiazole and benzothiadiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Anticancer Activity: Studies have shown that derivatives of benzothiadiazole can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumorigenesis. The compound's ability to interact with enzymes or receptors related to cell proliferation makes it a candidate for further drug development .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Its structural components suggest potential efficacy against bacterial and fungal infections:

  • Mechanism of Action: The benzothiadiazole and thiophene rings provide a platform for binding to biological targets, which may disrupt essential cellular processes in pathogens .

Materials Science

In materials science, this compound is explored for its applications in organic electronics:

Application AreaDescription
Organic SemiconductorsThe compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Conductive PolymersIts incorporation into polymer matrices enhances conductivity and stability in electronic applications.

Case Studies

Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of various derivatives of benzothiadiazole on human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited higher potency compared to standard chemotherapeutic agents like cisplatin .

Case Study 2: Antimicrobial Evaluation
Another research project focused on synthesizing new thiadiazole derivatives and evaluating their antimicrobial activities against multiple bacterial strains. The findings showed promising results, suggesting that modifications in the chemical structure could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(Benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide (CAS 1286718-80-6)

  • Structural Differences: This compound is a positional isomer of the target molecule, with the benzothiadiazole substituents arranged as benzo[c][1,2,5]thiadiazol-4-yl instead of 2,1,3-benzothiadiazol-4-yl. This minor isomerism can significantly alter electronic properties and intermolecular interactions .
  • Key Data: Molecular formula C₁₅H₁₂N₄O₂S₂, MW 344.3. No solubility or melting point data are available, but the structural similarity suggests comparable hydrophobicity to the target compound.

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide ()

  • Core Structure: Replaces benzothiadiazole with benzothiazole and substitutes the azetidine with a thiazolidinone ring.
  • Benzothiazole lacks the electron-deficient character of benzothiadiazole, reducing π-π stacking efficiency .
  • Synthesis: Prepared in ethanol (70% yield) with chlorophenyl substituents, suggesting tunable solubility via aryl modifications .

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide ()

  • Core Structure : Replaces benzothiadiazole with a methyl-oxadiazole group.
  • The methyl group on oxadiazole may sterically hinder interactions in biological targets compared to planar benzothiadiazole .
  • Molecular Weight : 306.34 g/mol (C₁₃H₁₄N₄O₃S), lower than the target compound due to the smaller oxadiazole moiety .

Indolylbenzothiadiazole Derivatives ()

  • Core Structure : Fuses benzothiadiazole with an indole ring.
  • Key Differences: Indole’s NH group enables hydrogen bonding, absent in the target compound’s azetidine .
  • Synthesis : Involves triisopropyl borate and lithium diisopropylamide, highlighting the complexity of indole-benzothiadiazole coupling .

Comparative Data Table

Compound Name Core Heterocycles Molecular Weight Key Substituents Notable Properties
Target Compound Benzothiadiazole + Azetidine 344.4 Thiophene carbonyl High π-π stacking, metabolic stability
N-[2-(4-Cl-Ph)-4-oxo-thiazolidin-3-yl]-... (E6) Benzothiazole + Thiazolidinone ~380 (estimated) 4-Chlorophenyl, oxo Enhanced H-bonding, lower electron deficiency
Oxadiazole Derivative (E12) Oxadiazole + Azetidine 306.34 3-Methyl-oxadiazole High electron deficiency, steric hindrance
Indolylbenzothiadiazole (E1) Indole + Benzothiadiazole ~300 (estimated) Methyl/ethyl groups Increased lipophilicity, H-bond donor

Research Findings and Implications

  • Electronic Properties : The target compound’s benzothiadiazole core offers superior electron deficiency compared to benzothiazole (E6) and indole derivatives (E1), making it advantageous for optoelectronic materials .
  • Metabolic Stability: The azetidine ring likely confers greater metabolic stability than thiazolidinone (E6) or indole (E1) systems due to reduced ring strain and enzymatic recognition .
  • Solubility Challenges: Benzothiadiazoles generally exhibit poor solubility (e.g., notes ether insolubility), but the azetidine’s polar amide may mitigate this in the target compound .
  • Synthetic Complexity : Target compound synthesis likely involves amide coupling between benzothiadiazole-4-amine and azetidine-3-carboxylic acid, analogous to methods in and .

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